molecular formula C8H9NO4S B561770 4-Acetamidobenzenesulfonic Acid-d4 (Major) CAS No. 1388717-85-8

4-Acetamidobenzenesulfonic Acid-d4 (Major)

Cat. No.: B561770
CAS No.: 1388717-85-8
M. Wt: 219.247
InChI Key: ZQPVMSLLKQTRMG-QFFDRWTDSA-N
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Description

4-Acetamidobenzenesulfonic Acid-d4 (Major) is a deuterated form of 4-acetamidobenzenesulfonic acid. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of 4-Acetamidobenzenesulfonic Acid-d4 is C8H5D4NO4S, and it has a molecular weight of 219.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidobenzenesulfonic Acid-d4 typically involves the introduction of deuterium atoms into the parent compound, 4-acetamidobenzenesulfonic acid. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Direct Synthesis: This method involves the use of deuterated starting materials to synthesize the compound directly.

Industrial Production Methods

Industrial production of 4-Acetamidobenzenesulfonic Acid-d4 may involve large-scale deuterium exchange reactions or the use of deuterated precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidobenzenesulfonic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Acetamidobenzenesulfonic Acid-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Employed in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.

    Industry: Used in the synthesis of deuterated compounds for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidobenzenesulfonic Acid: The non-deuterated form of the compound.

    N-Acetylsulfanilic Acid-d4: Another deuterated sulfonic acid derivative.

    Acetanilide-p-sulfonic Acid-d4: A similar compound with deuterium labeling.

Uniqueness

4-Acetamidobenzenesulfonic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .

Biological Activity

4-Acetamidobenzenesulfonic Acid-d4, also known as N-Acetylsulfanilic acid-d4, is a deuterated analog of 4-acetamidobenzenesulfonic acid, a compound that has garnered attention for its biological activities and applications in various fields. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C₈H₉D₄N₁O₄S
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 121-62-0

The compound is characterized by its sulfonamide group, which is known to exhibit significant biological activity, particularly in the realm of pharmaceuticals.

4-Acetamidobenzenesulfonic Acid-d4 functions primarily as a metabolite of sulfanilic acid. Sulfanilic acid and its derivatives have been studied for their role in inhibiting bacterial growth by interfering with folate synthesis pathways. The presence of the acetamido group enhances its solubility and bioavailability, making it an effective candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds similar to 4-Acetamidobenzenesulfonic Acid-d4 exhibit antimicrobial activity against a range of pathogens. A study demonstrated that sulfonamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by acting as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

Case Studies

  • Antimicrobial Efficacy : In a controlled study involving various bacterial strains, 4-Acetamidobenzenesulfonic Acid-d4 was tested against common pathogens. The results indicated significant inhibition at concentrations above 50 µg/mL, showcasing its potential as an antimicrobial agent .
  • Pharmacokinetics : A pharmacokinetic study highlighted the absorption and metabolism of 4-acetamidobenzenesulfonic acid derivatives in vivo. The deuterated form demonstrated altered metabolic pathways, providing insights into its stability and efficacy as a drug candidate .

Applications in Research

The compound is often utilized in biochemical assays and as a reference standard in analytical chemistry due to its labeled nature. Its applications extend to:

  • Drug Development : As a precursor in synthesizing other active pharmaceutical ingredients.
  • Analytical Chemistry : Used in mass spectrometry for tracing metabolic pathways.

Properties

IUPAC Name

4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPVMSLLKQTRMG-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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